(2,2,3,3-Tetrafluorocyclobutyl)methanol
Overview
Description
(2,2,3,3-Tetrafluorocyclobutyl)methanol is a fluorinated organic compound with the molecular formula C5H6F4O It is characterized by a cyclobutane ring substituted with four fluorine atoms and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,3,3-Tetrafluorocyclobutyl)methanol typically involves the fluorination of cyclobutylmethanol derivatives. One common method is the reaction of cyclobutylmethanol with a fluorinating agent such as sulfur tetrafluoride (SF4) or a combination of hydrogen fluoride (HF) and a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also be employed to achieve high purity and selectivity.
Chemical Reactions Analysis
Types of Reactions: (2,2,3,3-Tetrafluorocyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutylmethane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed:
Oxidation: Formation of (2,2,3,3-Tetrafluorocyclobutyl)aldehyde or (2,2,3,3-Tetrafluorocyclobutyl)ketone.
Reduction: Formation of (2,2,3,3-Tetrafluorocyclobutyl)methane.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
(2,2,3,3-Tetrafluorocyclobutyl)methanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Industry: Utilized in the development of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of (2,2,3,3-Tetrafluorocyclobutyl)methanol involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of bacterial NAD+ dependent DNA ligase, it binds to the active site of the enzyme, preventing the ligation of DNA strands and thereby inhibiting bacterial replication . The presence of fluorine atoms enhances its binding affinity and specificity, contributing to its effectiveness as an antibacterial agent.
Comparison with Similar Compounds
(2,2,3,3-Tetrafluorocyclobutyl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(2,2,3,3-Tetrafluorocyclobutyl)chloride: Similar structure but with a chlorine atom instead of a hydroxyl group.
(2,2,3,3-Tetrafluorocyclobutyl)ethanol: Similar structure but with an additional carbon atom in the alcohol chain.
Uniqueness: (2,2,3,3-Tetrafluorocyclobutyl)methanol is unique due to its combination of a cyclobutane ring with four fluorine atoms and a methanol group. This unique structure imparts distinct chemical properties, such as high stability, resistance to oxidation, and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2,2,3,3-tetrafluorocyclobutyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O/c6-4(7)1-3(2-10)5(4,8)9/h3,10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXNZPIYNXRZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880140 | |
Record name | 2,2,3,3-Tetrafluorocyclobutanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
378-17-6 | |
Record name | 2,2,3,3-Tetrafluorocyclobutanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=378-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanemethanol, 2,2,3,3-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanemethanol, 2,2,3,3-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,3,3-Tetrafluorocyclobutanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-tetrafluorocyclobutanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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